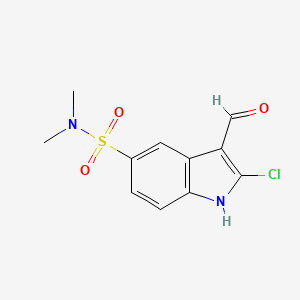

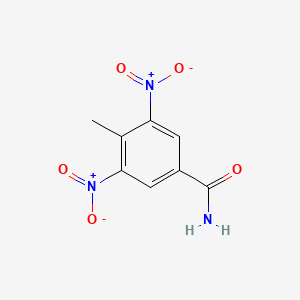

4-Methyl-3,5-dinitrobenzamide

Übersicht

Beschreibung

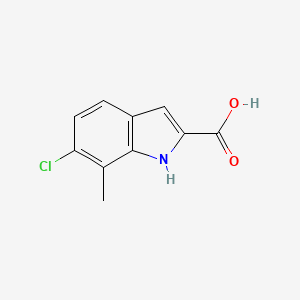

4-Methyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C8H7N3O51. It is a derivative of 3,5-dinitrobenzamide2. It has been used in the characterization of highly polar nitroaromatic compounds in water samples from a trinitrotoluene-contaminated waste disposal site34.

Synthesis Analysis

The synthesis of 3,5-dinitrobenzamide derivatives has been reported in several studies56. The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS5. However, specific synthesis methods for 4-Methyl-3,5-dinitrobenzamide are not readily available in the literature.

Molecular Structure Analysis

The molecular structure of 4-Methyl-3,5-dinitrobenzamide can be analyzed using various spectroscopic techniques. For instance, 1D and 2D NMR spectral data correlations in combination with FT-IR spectra can be used6. The average molecular weight is 225.158 Da1.Chemical Reactions Analysis

While specific chemical reactions involving 4-Methyl-3,5-dinitrobenzamide are not readily available in the literature, studies on similar compounds such as 3,5-dinitrobenzamide derivatives have been reported5. These studies often involve the use of these compounds as intermediates in the synthesis of other complex molecules.

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-3,5-dinitrobenzamide can be inferred from related compounds. For instance, 3,5-dinitrobenzamide is a powder with a melting point of 183-185 °C (lit.)2. However, specific properties for 4-Methyl-3,5-dinitrobenzamide are not readily available in the literature.Wissenschaftliche Forschungsanwendungen

Enantioselective Recognition

4-Methyl-3,5-dinitrobenzamide derivatives have been explored for their role in enantioselective recognition. A study by Wolf and Pirkle (2002) synthesized derivatives with methyl groups in various positions and observed their resolution on a chiral stationary phase. They found that the introduction of methyl groups influenced the enantioselectivity, suggesting potential applications in chiral separation processes (Wolf & Pirkle, 2002).

Oxidation Processes in Wastewater

Yan et al. (2017) investigated the decomposition of 3,5-dinitrobenzamide in aqueous solutions during UV/hydrogen peroxide and UV/titanium dioxide oxidation processes. This study is significant for understanding the environmental fate of 3,5-dinitrobenzamide, especially its removal from wastewater and surface water (Yan et al., 2017).

Development of Biosensors

Karimi-Maleh et al. (2014) developed a high-sensitive biosensor based on a nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. This biosensor was used for the electrocatalytic determination of glutathione and piroxicam, showcasing the potential of 3,5-dinitrobenzamide derivatives in biosensor technology (Karimi-Maleh et al., 2014).

Antimycobacterial Activity

Wang et al. (2018) explored the design and synthesis of 3,5-dinitrobenzamide derivatives with fused ring moieties. They reported that these compounds showed significant in vitro antimycobacterial activity, indicating their potential in developing new antimycobacterial agents (Wang et al., 2018).

Additive Organic Supramolecular Assembly

The work of Pedireddi et al. (2003) on the co-crystallization of 3,5-dinitrobenzamide with 3,5-dinitrobenzonitrile revealed an additive assembly, demonstrating the potential of 3,5-dinitrobenzamide in forming complex supramolecular structures [(Pedireddi et al., 2003)](https://consensus.app/papers/supramolecular-assembly-35dinitrobenzamide-pedireddi/439357f664625d14a8692f6dcc0afb41/?utm_source=chatgpt).

Polymorphism and Phase Transformation

Reddy et al. (2014) reported on the preparation and analysis of polymorphs and a hydrate of 4-amino-3,5-dinitrobenzamide. Their study on phase transformation behavior highlights the importance of these compounds in the field of crystallography and material science (Reddy et al., 2014).

Reductive Chemistry in Cytotoxins

The study by Palmer et al. (1995) explored the reductive chemistry of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. This research is crucial for understanding the biochemical mechanisms of certain antitumor agents and could guide the development of new cancer therapies (Palmer et al., 1995).

Safety And Hazards

The safety and hazards associated with 4-Methyl-3,5-dinitrobenzamide are not explicitly mentioned in the literature. However, safety data for related compounds such as 3,5-dinitrobenzamide suggest that they should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes7.

Zukünftige Richtungen

The future directions for research on 4-Methyl-3,5-dinitrobenzamide are not explicitly mentioned in the literature. However, given its structural similarity to other dinitrobenzamide derivatives that have shown biological activity5, it could be of interest in the development of new drugs or as an intermediate in the synthesis of complex molecules.

Please note that this information is based on the available literature and may not be fully comprehensive. Further research may provide additional insights into the properties and potential applications of 4-Methyl-3,5-dinitrobenzamide.

Eigenschaften

IUPAC Name |

4-methyl-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c1-4-6(10(13)14)2-5(8(9)12)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXZIKHDOCRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391414 | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3,5-dinitrobenzamide | |

CAS RN |

4551-76-2 | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)